molecular formula C25H30N2O5 B15206713 Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B15206713
M. Wt: 438.5 g/mol
InChI Key: RXDLNDKTYFWUDM-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core substituted with a benzyloxy group and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.

    Substitution: Benzyl bromide, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyloxy and Boc-protected amino groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and Boc-protected amino group makes it a versatile intermediate for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLNDKTYFWUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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